2-Bromoresorcinol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

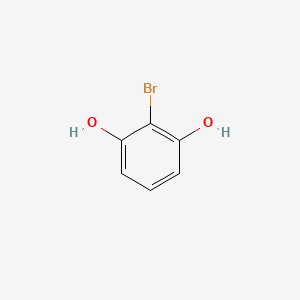

IUPAC Name |

2-bromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLPZAPIFFZLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345488 | |

| Record name | 2-Bromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6751-75-3 | |

| Record name | 2-Bromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

2-Bromobenzene-1,3-diol, also known as 2-Bromoresorcinol, is a key intermediate in the synthesis of drugs for the treatment of chronic hepatitis C. It is primarily targeted towards the NS5A replication complex, which plays a crucial role in the replication of the hepatitis C virus.

Mode of Action

It is known to interact with the ns5a replication complex, leading to inhibition of viral replication

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the life cycle of the hepatitis C virus. By inhibiting the NS5A replication complex, the compound disrupts the replication of the virus, thereby preventing its proliferation.

Result of Action

The primary result of the action of this compound is the inhibition of hepatitis C virus replication. This leads to a decrease in viral load and potentially to the elimination of the virus from the body.

Biochemische Analyse

Biochemical Properties

2-Bromoresorcinol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in cyclocondensation reactions with aldehydes, forming cyclic tetramers with high stereoselectivity . The compound’s planar structure and hydrogen bonding capabilities influence its interactions with biomolecules, making it a valuable reagent in synthetic chemistry and biochemical studies.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause irritation upon inhalation, skin contact, and eye contact . In cellular studies, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Its impact on these processes is attributed to its ability to interact with cellular proteins and enzymes, altering their function and activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine atom and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and proteins, affecting their catalytic activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and influence specific biochemical pathways. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s hydroxyl groups and bromine atom enable it to participate in oxidation-reduction reactions and other metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity in biological systems .

Biologische Aktivität

2-Bromoresorcinol is a halogenated derivative of resorcinol, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound (C6H5BrO2) is characterized by the presence of a bromine atom at the second position of the resorcinol structure. The compound exhibits unique physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 189.06 g/mol |

| Melting Point | 110-112 °C |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

Antimicrobial Activity

One of the prominent biological activities of this compound is its antimicrobial property. Studies have demonstrated that it exhibits significant inhibitory effects against various bacterial and fungal strains. For instance, research indicated that this compound showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antioxidant Properties

This compound has been shown to possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. A study reported that this compound effectively scavenged free radicals and reduced oxidative damage in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Inhibition of Enzymatic Activity

Research has indicated that this compound can inhibit specific enzymatic activities. For example, it has been reported to inhibit the enzyme acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results demonstrated a strong correlation between concentration and antimicrobial efficacy. The compound exhibited an MIC of 32 µg/mL against Candida albicans, highlighting its potential as an antifungal agent .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment with this compound resulted in improved cognitive performance and reduced amyloid-beta plaque accumulation in the brain. These findings suggest that this compound may have therapeutic implications for neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : By binding to active sites on enzymes such as AChE, this compound interferes with their normal function.

- Membrane Disruption : In microbial cells, the hydrophobic nature of the compound may disrupt membrane integrity, leading to cell death.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

2-Bromoresorcinol exhibits notable antimicrobial activity. Research has shown that it can be synthesized into various derivatives that enhance its efficacy against bacterial strains. For instance, dibrominated resorcinol dimers synthesized from 4-bromoresorcinol have demonstrated antimicrobial properties when reacted with aldehydes under acidic conditions .

Anticancer Activity

In vitro studies indicate that this compound derivatives possess cytotoxic effects against cancer cell lines. One study highlighted its potential in reducing tumor growth in HepG2 cells, suggesting a mechanism involving apoptosis induction through upregulation of specific proteins related to cell death pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative | HepG2 | 2.57 | Apoptosis induction |

Organic Synthesis

Synthesis of Quinones

this compound is utilized as a substrate in the synthesis of quinones via oxidation reactions. A proline-catalyzed oxidation system using hydrogen peroxide has been developed to convert electron-rich arenes, including this compound, into quinones effectively . This transformation is crucial for developing various pharmaceuticals and bioactive compounds.

Cyclocondensation Reactions

The cyclocondensation of this compound with aldehydes leads to the formation of cyclic tetramers, showcasing its utility in creating complex molecular architectures . Such reactions are significant in producing compounds with potential biological activities.

Material Science

Fluorescent Materials

Recent studies have explored the use of this compound in developing fluorescent materials. The encapsulation of organic emitters with insulating alkylene straps has been investigated, where this compound plays a role in modifying the electronic properties of the resulting materials . This application is particularly relevant for optoelectronic devices and sensors.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficiency of various brominated compounds demonstrated that derivatives of this compound showed significant inhibition against multiple bacterial strains, confirming its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Anticancer Agents

In another research effort, derivatives of this compound were synthesized and tested against HepG2 cancer cells. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity, paving the way for further drug development based on this scaffold .

Vorbereitungsmethoden

Reaction Principle and Mechanism

The most straightforward approach to synthesizing 2-bromoresorcinol involves direct bromination of resorcinol through electrophilic aromatic substitution. In this reaction, the hydroxyl groups of resorcinol serve as ortho/para-directing groups, activating positions 2, 4, and 6 toward electrophilic attack by bromine.

The reaction mechanism involves:

- Polarization of the bromine molecule

- Formation of a σ-complex intermediate at the activated positions

- Deprotonation to restore aromaticity

- Formation of the brominated product

Reaction Conditions and Selectivity Challenges

According to available literature, direct bromination of resorcinol typically produces a mixture of products. As noted in discussions about bromoresorcinol synthesis: "The direct bromination of resorcinol can be carried out using bromine in methanol (for example) but you will end up with a mixture of monobromoresorcinol (both 2 and 4) and di-bromoresorcinols... all difficult to separate".

This lack of selectivity presents a significant challenge for obtaining pure this compound through direct bromination methods. The formation of 4-bromoresorcinol and dibrominated products necessitates complex separation procedures, which can reduce the overall yield of the desired this compound.

Synthesis from Cyclohexane-1,3-dione

Multi-step Synthetic Pathway

A more selective approach to this compound synthesis involves a multi-step process starting from cyclohexane-1,3-dione, as reported by Schamp and De Pooter. This approach circumvents the regioselectivity issues encountered in direct aromatic bromination by controlling the position of bromine atoms in alicyclic intermediates before aromatization.

Detailed Reaction Sequence

The synthetic pathway described by Schamp and De Pooter involves the following sequence:

Preparation of Starting Material : Cyclohexane-1,3-dione (VIII) is prepared by catalytic hydrogenation of resorcinol (VII).

Initial Bromination : The cyclohexane-1,3-dione undergoes bromination to form 2,2-dibromocyclohexane-1,3-dione (IX).

Isomerization Step : This dibromo compound is isomerized to 2,4-dibromocyclohexane-1,3-dione (X).

Dehydrobromination : Finally, the 2,4-dibromo intermediate undergoes dehydrobromination to yield this compound (III).

The published work states: "Cyclohexane-l, 3-dione (VIII), prepared by the catalytic hydrogenation of resorcinol (VII), is readily brominated to 2, 2-dibromocyclohexane-l, 3-dione (IX). This compound is isomered to 2, 4-dibromocyclohexane-l-, 3-dione (X), which, by dehydrobromination, yields this compound (III)".

Advantages and Considerations

This multi-step approach potentially offers superior selectivity for this compound compared to direct bromination methods. By controlling the position of bromine atoms in the alicyclic intermediate and then aromatizing the ring, the method circumvents the regioselectivity issues encountered in direct aromatic bromination.

However, the multiple steps likely result in lower overall yields and require more extensive laboratory work compared to direct methods. The additional reagents and purification steps may also increase the cost and environmental impact of the synthesis.

Comparative Analysis of Preparation Methods

The following table provides a comprehensive comparison of the various preparation methods for this compound based on available research:

This analysis demonstrates that while direct bromination offers procedural simplicity, the cyclohexane-1,3-dione route provides superior regioselectivity for the target compound. The choice between these methods would depend on specific research requirements, including scale, purity needs, and available resources.

Quality Specifications and Characterization

Commercial this compound typically meets the following specifications, which serve as quality targets for synthetic preparations:

These specifications provide important benchmarks for researchers synthesizing this compound, helping to ensure that the prepared compound meets quality standards required for subsequent applications.

Applications of Synthetic this compound

The successfully prepared this compound finds applications in various domains:

Resorcinarene Synthesis

This compound reacts with aldehydes to form cyclic tetramers (resorcinarenes) with high stereoselectivity. Research indicates: "The resorcinarenes bearing bromine substituents on their extraannular positions were directly prepared from this compound with aldehydes by trifluoromethanesulfonic acid-catalyzed cyclocondensation".

Pharmaceutical Applications

The compound serves as a key intermediate in pharmaceutical synthesis, particularly for compounds requiring specific substitution patterns on aromatic rings. Its unique reactivity makes it valuable in creating complex molecular structures.

Analytical Chemistry Applications

This compound is used as a reagent in analytical methods for detecting and quantifying phenolic compounds, which is important in environmental monitoring and quality control processes.

Synthesis Optimization Considerations

Temperature Control

Temperature plays a crucial role in controlling selectivity during bromination reactions. Lower temperatures generally favor monobromination and can help minimize the formation of dibrominated products.

Solvent Selection

The choice of solvent significantly influences the outcome of bromination reactions. Methanol is mentioned as a possible solvent for direct bromination, but other solvents may provide different selectivity profiles.

Reaction Monitoring

Careful monitoring of reaction progress through techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to optimize reaction time and minimize side product formation.

Purification Strategies

Given the selectivity challenges in direct bromination approaches, effective purification strategies are critical. These may include recrystallization, column chromatography, or other separation techniques appropriate for isolating this compound from reaction mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.